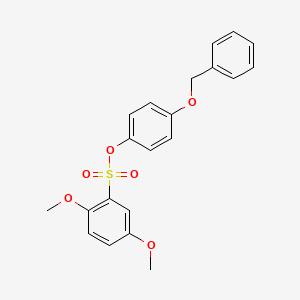

![molecular formula C14H20N2O3S B2355624 N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421491-17-9](/img/structure/B2355624.png)

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

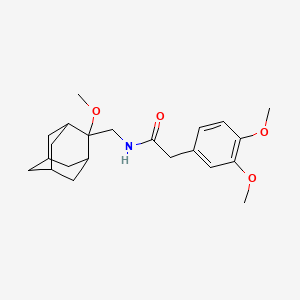

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities.5]undecane-4-carboxamide.

Scientific Research Applications

Anticancer Research

Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to interact with various biological targets. The thiophene moiety in the compound under discussion could be explored for its efficacy in inhibiting cancer cell growth and proliferation. Research has shown that thiophene-containing compounds can act as kinase inhibitors, which are crucial in the development of anticancer drugs .

Neuroprotective Agents

Compounds with thiophene rings have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from oxidative stress. This compound’s structure could be investigated for potential applications in treating conditions like Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives make them candidates for developing new antibiotics. The compound could be synthesized and tested against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent .

Enzyme Inhibition

Thiophene derivatives have been reported to exhibit enzyme inhibitory activities. This compound could be studied for its potential to inhibit enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are relevant in conditions such as gastrointestinal disorders and Alzheimer’s disease .

Anti-inflammatory Applications

Due to the anti-inflammatory properties of thiophene compounds, the compound could be valuable in the development of anti-inflammatory drugs. It could be tested for its ability to reduce inflammation in various disease models .

Antioxidant Properties

Thiophene derivatives are known to possess antioxidant properties. This compound could be explored for its potential to scavenge free radicals and protect cells from oxidative damage, which is a contributing factor in many chronic diseases .

Material Science

Beyond medicinal chemistry, thiophene derivatives have applications in material science. They can act as complexing agents for metals and have been used in the development of conductive polymers. The compound’s unique structure could be investigated for its electrical conductivity and stability in various environmental conditions .

Development of Insecticides

Thiophene derivatives have been used in the development of insecticides. The compound’s potential insecticidal properties could be researched, providing a basis for creating safer and more effective pest control solutions .

Mechanism of Action

Target of Action

The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is primarily involved in angiogenesis, the formation of new blood vessels, while EGFR is involved in the regulation of cell growth .

Mode of Action

The compound interacts with its targets by binding to the active sites of the VEGFR-2 and EGFR tyrosine kinases . This binding inhibits the activity of these kinases, preventing the phosphorylation of downstream signaling proteins and thus disrupting the signaling pathways they control .

Biochemical Pathways

The inhibition of VEGFR-2 and EGFR tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts the VEGF and EGF signaling pathways, which are involved in angiogenesis and cell growth, respectively . The downstream effects of this disruption can include reduced angiogenesis and slowed cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include reduced angiogenesis and slowed cell growth . This can lead to a decrease in tumor growth and metastasis in cancerous cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in various solvents can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-13(15-10-12-2-1-9-20-12)16-5-8-19-14(11-16)3-6-18-7-4-14/h1-2,9H,3-8,10-11H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGFRPUCYFEFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)

![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)